molecular formula C16H13ClN4O2 B13887237 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

Cat. No.: B13887237
M. Wt: 328.75 g/mol
InChI Key: XGDBSJSPYSZERX-UHFFFAOYSA-N
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Description

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzyltriazole moiety linked to a chlorobenzoic acid, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid typically involves a multi-step process. One common method includes the formation of the benzyltriazole intermediate, followed by its coupling with a chlorobenzoic acid derivative. The reaction conditions often involve the use of catalysts such as palladium in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, stabilizing them and enhancing their catalytic activity . This interaction is crucial in various biochemical pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of a benzyltriazole and chlorobenzoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzoic acid

InChI

InChI=1S/C16H13ClN4O2/c17-12-6-7-14(13(8-12)16(22)23)19-15-9-18-20-21(15)10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,22,23)

InChI Key

XGDBSJSPYSZERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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